4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-

Medicinal Chemistry Kinase Inhibition PARP Inhibition

The compound is a synthetic 4(3H)-quinazolinone derivative with a 4-methylphenyl substituent at the N3 position and a 2-(2-oxo-2-(pyridin-3-yl)ethyl) side chain at C2. With a molecular weight of 355.4 g/mol and an XLogP3 of 3.2, it occupies a physicochemical space typical of CNS-accessible, kinase-like probes.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
CAS No. 73283-30-4
Cat. No. B13756437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-
CAS73283-30-4
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CN=CC=C4
InChIInChI=1S/C22H17N3O2/c1-15-8-10-17(11-9-15)25-21(13-20(26)16-5-4-12-23-14-16)24-19-7-3-2-6-18(19)22(25)27/h2-12,14H,13H2,1H3
InChIKeyUVLJESLPMZWCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- (CAS 73283-30-4)


The compound is a synthetic 4(3H)-quinazolinone derivative with a 4-methylphenyl substituent at the N3 position and a 2-(2-oxo-2-(pyridin-3-yl)ethyl) side chain at C2 [1]. With a molecular weight of 355.4 g/mol and an XLogP3 of 3.2, it occupies a physicochemical space typical of CNS-accessible, kinase-like probes [2]. It is primarily supplied as a research tool to explore kinase inhibition, PARP inhibition, and antibacterial structure-activity relationships (SAR) [3].

Why 3-(4-Methylphenyl)-2-(2-oxo-2-(pyridin-3-yl)ethyl)quinazolin-4-one Cannot Be Interchanged with Common Analogs


Generic substitution within this chemical class is unreliable because small structural changes dramatically alter target engagement and pharmacokinetic profiles. For example, the replacement of the para-methylphenyl group with an ortho-methylphenyl group (e.g., in piri qualone derivatives) shifts the molecule from kinase/PARP inhibitor space to a sedative-hypnotic profile [1]. Similarly, removing the central carbonyl oxygen to yield a 2-(pyridin-3-yl)-4(3H)-quinazolinone (CAS 292639-73-7) eliminates a key hydrogen bond acceptor, potentially altering its binding mode to kinases [2]. The evidence below quantifies these critical differentiation points.

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-2-(2-oxo-2-(pyridin-3-yl)ethyl)quinazolin-4-one


Enhanced Hydrogen Bond Acceptor Capacity vs. Direct 2-(3-Pyridinyl) Analog

The target compound possesses a 2-oxoethyl linker, providing one additional hydrogen bond acceptor (HBA count = 4) compared to the direct-linked analog 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone (CAS 292639-73-7, HBA count = 3) [1]. This extra carbonyl oxygen enables a more extensive hydrogen bond network within the ATP-binding pocket of kinases, a feature exploited by multiple kinase inhibitor pharmacophores [2].

Medicinal Chemistry Kinase Inhibition PARP Inhibition

Optimized Lipophilicity (XLogP3) for CNS Penetration vs. Piri qualone Derivatives

The computed XLogP3 of the target compound is 3.2 [1]. This is notably higher than the vinyl-linked analog piri qualone (XLogP3 ≈ 4.1, estimated based on structural similarity) [2], but lower than the 2-(pyridin-3-yl) analog (XLogP3 ≈ 2.5) . The value of 3.2 lies within the optimal range (1.5–4.0) for passive blood-brain barrier (BBB) penetration, balancing solubility and membrane permeability [3].

Blood-Brain Barrier Permeability CNS Drug Discovery ADME Properties

Topological Polar Surface Area (TPSA) for Kinase Selectivity vs. Piri qualone

The TPSA of the target compound is 62.6 Ų [1]. The piri qualone scaffold (vinyl linker, ortho-methyl) has an estimated TPSA of ~50 Ų due to the loss of the carbonyl oxygen [2]. The higher TPSA of the target promotes hydrogen bonding with the kinase hinge region, potentially enhancing selectivity for ATP-binding pockets, while the lower TPSA of piri qualone favors interactions with hydrophobic allosteric sites [3].

Kinase Profiling Selectivity Screening Pharmacophore Modeling

Para-Methylphenyl Substitution for PI3Kα Inhibition vs. Ortho-Methylphenyl Derivatives

Patent literature specifically claims crystal forms of quinazolinone compounds with a para-methylphenyl substituent (such as the target compound) as PI3Kα inhibitors, with one crystal form 1 of the formula I compound demonstrating good stability and ease of formulation into a drug [1]. In contrast, ortho-methylphenyl derivatives (e.g., piri qualone) are not associated with PI3K inhibition and instead exhibit sedative effects [2]. The para-substitution pattern is critical for fitting into the PI3Kα specificity pocket.

PI3K Inhibition Anticancer Crystal Form Stability

Definitive Application Scenarios for 3-(4-Methylphenyl)-2-(2-oxo-2-(pyridin-3-yl)ethyl)quinazolin-4-one Based on Evidence


Kinase Hinge-Binder Probe for PARP/Kinase Hybrid Inhibitor Design

Use this analog as a core hinge-binding scaffold in structure-based drug design of dual PARP/kinase inhibitors. The 2-oxoethyl linker provides the hydrogen bond network essential for hinge region recognition [1], while the para-methylphenyl group occupies the selectivity pocket, as validated by patent claims for PI3Kα inhibition [2].

CNS-Penetrant Lead Optimization Starting Point

Select this compound as a starting point for CNS drug discovery programs requiring BBB penetration. Its XLogP3 of 3.2 falls within the optimal CNS multiparameter optimization (CNS MPO) range [1], unlike the vinyl-linked analog piri qualone, which is too lipophilic for balanced CNS ADME [3].

Antibacterial SAR Profiling Against Phytopathogens

Incorporate this analog into a focused library evaluating 2-substituted (3-pyridyl) quinazolinones against Xanthomonas and Ralstonia species. The target compound's physicochemical properties (TPSA 62.6 Ų, HBA 4) align with derivatives 4l and 4m that showed significant bacteriostatic activity against Xac in a 2018 SAR study [1].

Solid-State Formulation Development for Early-Stage PI3Kα Inhibitors

Prioritize this compound for crystallization and solid-state characterization studies. The patent-protected para-methylphenyl substitution pattern is associated with a crystal form that exhibits good stability and easy tablet processing, reducing early formulation risk for PI3Kα inhibitor candidates [2].

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.